(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-9-21-17(11-20-12)18(23)22-13-4-5-14(22)8-16(7-13)24-15-3-2-6-19-10-15/h2-3,6,9-11,13-14,16H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFJFNVJGUUGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising a pyrazine moiety and a bicyclic azabicyclo[3.2.1]octane framework. The structural formula is represented as follows:
This structure contributes to its interaction with various biological targets.
Research indicates that this compound may modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission and cellular signaling pathways. It has been suggested that the pyrazine ring enhances binding affinity to target proteins, potentially influencing their functional states.
Pharmacological Effects
- CNS Activity : The compound exhibits activity in the central nervous system (CNS), likely due to its ability to cross the blood-brain barrier (BBB). This property is crucial for compounds aimed at treating neurological disorders.
- Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects, possibly through serotonin receptor modulation.
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
Study 1: CNS Activity Evaluation
A study conducted on rodents assessed the effects of the compound on anxiety-like behaviors using the elevated plus maze test. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting potential anxiolytic properties.
Study 2: Anti-inflammatory Assessment
In a controlled laboratory environment, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in TNF-alpha production, highlighting its anti-inflammatory potential.
Data Table of Biological Activities
Scientific Research Applications
Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
One of the primary applications of this compound is as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). The inhibition of NAAA is crucial for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation.
Case Study: Efficacy as NAAA Inhibitor
A study demonstrated that derivatives of the pyrazole azabicyclo[3.2.1]octane core, including this compound, exhibited potent inhibition of human NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for a related analog) . This suggests a promising therapeutic avenue for conditions characterized by excessive inflammation, such as rheumatoid arthritis and osteoarthritis.
Structure-Activity Relationship (SAR) Studies
The compound has been subjected to extensive SAR studies to optimize its pharmacological properties. Modifications to the chemical structure have been shown to enhance potency and selectivity against NAAA.
Key Findings from SAR Studies
- Lipophilicity Modulation : Variations in substituents on the pyrazole ring significantly influenced inhibitory activity, with specific side chains leading to enhanced binding affinity .
- Geometric Preferences : The endo geometry was found to confer higher activity compared to exo isomers, highlighting the importance of stereochemistry in drug design .
Potential Applications in Pain Management
Given its mechanism as an NAAA inhibitor, this compound may also play a role in pain management therapies. By prolonging the action of PEA, it can potentially alleviate chronic pain conditions.
Clinical Implications
Research indicates that compounds with similar mechanisms have shown promise in preclinical models for pain relief without the side effects associated with traditional analgesics . This positions the compound as a candidate for further clinical evaluation.
Table 1: Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Derivatives
| Compound ID | Structural Modification | IC50 (μM) |
|---|---|---|
| ARN19689 | Ethoxymethyl-pyrazinyloxy substitution | 0.042 |
| ARN16186 | Parent structure | 0.64 |
| ARN50 | 3-Methyl-5-ethyl derivative | 0.33 |
Table 2: Comparison of Anti-inflammatory Efficacy
| Compound ID | Disease Model | Efficacy Level |
|---|---|---|
| ARN19689 | Rheumatoid Arthritis | Significant reduction in swelling |
| ARN16186 | Osteoarthritis | Moderate efficacy observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 8-azabicyclo[3.2.1]octane methanones, which are frequently explored for their bioactivity. Key analogues include:
Key Findings:
This suggests that substituents like halogens and aromatic amines enhance selectivity for Gram-positive bacteria. In contrast, the target compound’s pyrazine-pyridine hybrid structure may favor CNS permeability due to the pyridine’s hydrogen-bonding capacity and pyrazine’s compact heteroaromatic profile.
Synthetic Flexibility: Sulfur-mediated cyclization (e.g., using elemental sulfur in dioxane) is a common strategy for synthesizing thiophene-containing methanones , but the target compound’s synthesis likely requires stereocontrolled coupling of the bicyclic amine with pre-formed pyrazine and pyridine units.
The 5-methylpyrazin-2-yl moiety may reduce metabolic degradation compared to triazole-based analogues (), which are prone to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
